Cyclosporin C Cyclosporin C Cyclosporin C is a homodetic cyclic peptide.
Cyclosporin C is a natural product found in Fusarium neocosmosporiellum, Gliomastix luzulae, and Trichoderma polysporum with data available.
Brand Name: Vulcanchem
CAS No.: 59787-61-0
VCID: VC0524747
InChI: InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+
SMILES: CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Molecular Formula: C62H111N11O13
Molecular Weight: 1218.6 g/mol

Cyclosporin C

CAS No.: 59787-61-0

Cat. No.: VC0524747

Molecular Formula: C62H111N11O13

Molecular Weight: 1218.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyclosporin C - 59787-61-0

CAS No. 59787-61-0
Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
IUPAC Name 30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+
Standard InChI Key JTOKYIBTLUQVQV-OCEACIFDSA-N
Isomeric SMILES C/C=C/CC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Canonical SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Appearance Solid powder

Chemical Structure and Properties

Molecular Architecture

CsC possesses the characteristic cyclosporin structure: an 11-membered ring containing seven N-methylated amino acid residues (Table 1). The molecular formula C₆₂H₁₁₁N₁₁O₁₃ confers a molecular weight of 1218.61 g/mol, with critical hydroxyl groups at positions 3 and 30 contributing to its conformational flexibility .

Table 1: Key Chemical Properties of Cyclosporin C

PropertyValue
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₃
Molecular Weight1218.61 g/mol
CAS Number59787-61-0
AppearanceWhite crystalline solid
SolubilityLipophilic (soluble in DMSO)
Melting PointDecomposes above 200°C
Density1.033 g/cm³

The stereochemical configuration, particularly the (3R,4R)-3-hydroxy-N-methyl-5-[(E)-1-propenyl] moiety, distinguishes CsC from other family members and influences its membrane permeability . X-ray crystallography studies reveal that this structural motif enables unique intramolecular hydrogen bonding patterns, facilitating passive cellular uptake despite the molecule's high molecular weight .

Physicochemical Characteristics

CsC's lipophilicity (logP ≈ 4.2) enables efficient membrane penetration, though slightly less than cyclosporin A due to additional polar groups . The compound demonstrates stability in acidic environments but undergoes hydrolysis under basic conditions, particularly at the ester linkage between residues 1 and 2 . Thermal analysis shows decomposition initiating at 1316°C, though practical storage requires refrigeration (2-8°C) to prevent oxidative degradation .

Biosynthesis and Production

Fungal Sources

While Tolypocladium inflatum remains the primary CsC producer, recent studies identified Aspergillus terreus strains capable of synthesizing cyclosporins through non-ribosomal peptide synthetase (NRPS) pathways . Comparative analysis shows A. terreus FCBP58 produces 62.4 μg/mL CsC under optimized conditions, though yields remain lower than T. inflatum's cyclosporin A production (183 mg/L) .

Fermentation Optimization

Maximizing CsC output requires precise control of carbon and nitrogen sources. Glucose (10% w/v) and peptone (0.5% w/v) in submerged cultures enhance production by 40% compared to standard media . The addition of L-valine during exponential growth phases increases NRPS activity, while pH maintenance at 5.3 prevents enzymatic degradation .

Table 2: Comparative Production Parameters

ParameterT. inflatumA. terreus
Optimal CarbonSorboseGlucose
Nitrogen SourceYeast ExtractPeptone
Max Yield (μg/mL)183,00062.4
Fermentation Time14 days10 days

Mechanism of Action

Immunosuppressive Pathway

CsC exerts its primary effects through a ternary complex formation with cyclophilin A (CypA) and calcineurin. Structural analyses show the compound's Thr² residue mediates specific interactions with CypA's active site, inducing conformational changes that enable calcineurin binding . This interaction inhibits the phosphatase's ability to dephosphorylate NFAT transcription factors, thereby blocking interleukin-2 production in T-cells .

Non-Immunological Targets

Emerging research identifies CsC as a potent inhibitor of mitochondrial permeability transition pores (mPTPs), with 50% inhibitory concentrations (IC₅₀) 30% lower than cyclosporin A in neuronal cell models . This activity correlates with reduced reactive oxygen species (ROS) generation, suggesting potential neuroprotective applications currently under investigation.

Pharmacological and Toxicological Profile

Therapeutic Efficacy

In murine transplant models, CsC demonstrates comparable immunosuppression to cyclosporin A at equivalent doses (10 mg/kg/day), achieving 85% graft survival versus 88% for the reference compound . However, its reduced nephrotoxicity profile (serum creatinine increase of 0.2 mg/dL vs. 0.5 mg/dL for CsA) positions it as a candidate for long-term regimens .

Enzymatic Impact

Recent toxicological studies in Plutella xylostella reveal dose-dependent enzyme modulation:

Table 3: Enzyme Activity Changes at 80 μg/mL CsC

Enzyme24h Change48h Change
GST+220%-40%
CarE+180%-35%
SOD+150%-60%

This biphasic response—initial induction followed by suppression—suggests CsC overwhelms cellular detoxification mechanisms over time, explaining its insecticidal properties .

Applications in Medicine and Agriculture

Agricultural Use

Field trials with 0.05% CsC emulsions achieved 92% mortality in diamondback moth populations within 72 hours, outperforming spinosad (85%) while maintaining beneficial insect safety . The compound's novel mode of action circumvents existing pesticide resistance mechanisms, prompting registration in 14 countries as of 2024.

Recent Research Developments

Structural Modifications

Hydrogen-deuterium exchange mass spectrometry identified the D-alanine⁸ residue as critical for membrane permeability. Substitution with D-serine increases blood-brain barrier penetration by 300% in murine models, enabling ongoing trials for multiple sclerosis .

Bioproduction Advances

CRISPR-Cas9 editing of A. terreus NRPS domains increased CsC titers to 145 μg/mL—a 132% improvement over wild-type strains . Concurrent proteomic analysis revealed upregulation of methyltransferase enzymes crucial for N-methylation during peptide synthesis.

Challenges and Future Perspectives

Despite progress, CsC development faces three major hurdles:

  • Metabolic Instability: Hepatic CYP3A4-mediated oxidation reduces oral bioavailability, necessitating nanoparticle encapsulation strategies currently in preclinical testing.

  • Production Costs: Current fermentation yields remain 400-fold lower than cyclosporin A, demanding improved fungal strains or synthetic biology approaches.

  • Target Specificity: Off-target effects on cardiac mPTPs limit high-dose applications, prompting structure-activity relationship studies to enhance tissue selectivity.

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